![molecular formula C16H15NO5 B2647817 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 438030-11-6](/img/structure/B2647817.png)
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is a chemical compound . It is a powder in physical form . The IUPAC name of this compound is 3-methoxy-4- [2- (4-methoxyanilino)-2-oxoethoxy]benzoic acid .
Molecular Structure Analysis
The molecular formula of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is C16H15NO5 . Its average mass is 301.294 Da and its monoisotopic mass is 301.095032 Da .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 331.33 . The InChI code of the compound is 1S/C17H17NO6/c1-22-13-6-4-12 (5-7-13)18-16 (19)10-24-14-8-3-11 (17 (20)21)9-15 (14)23-2/h3-9H,10H2,1-2H3, (H,18,19) (H,20,21) .Scientific Research Applications
1. Luminescent Properties in Coordination Compounds
4-Benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, have been used in synthesizing lanthanide coordination compounds. The introduction of electron-releasing (-OMe) substituents on these compounds significantly enhances the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups reduce the overall sensitization efficiency of the Tb(3+)-centered luminescence. This indicates the potential application of these compounds in developing materials with tunable luminescent properties (Sivakumar et al., 2010).
2. Photoluminescence in Polymer-Rare Earth Complexes
Derivatives of benzoic acid, such as methoxybenzoic acid (MOBA), when bonded onto polystyrene and coordinated with Eu(III) ions, show significant enhancement in fluorescence emission intensities. This is due to the influence of substituent groups on the benzene ring of the bonded benzoic acid. The electron-donating (methoxy) and electron-withdrawing (formyl) groups on these derivatives play crucial roles in enhancing the photophysical behavior of the complexes (Gao et al., 2016).
3. Chemical Reactivity and Non-linear Optical Properties
4-Bromo-3-(methoxymethoxy) benzoic acid, a structurally similar compound, has been analyzed for its structure, vibrational properties, and chemical reactivity. It shows variations in reactivity parameters when in different solvents, indicating its potential in diverse chemical reactions. Additionally, parameters like dipole moment, polarizability, and hyperpolarizability suggest its usability in probing non-linear optical properties (Yadav et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-14-4-2-3-12(9-14)17-15(18)10-22-13-7-5-11(6-8-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDLGWJGAZARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid |
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